エスキシン Ia
説明
ベータ-エスクシンは、セイヨウトチノキ(Aesculus hippocastanum)の種子から単離されたトリテルペンサポニンの混合物です。 抗炎症作用、抗浮腫作用、静脈血管収縮作用で知られています 。 ベータ-エスクシンは、特に慢性静脈不全症やその他の血管疾患の治療における治療の可能性について広く研究されています 。
2. 製法
合成経路と反応条件: ベータ-エスクシンは、主に一連の抽出と精製プロセスを通じてセイヨウトチノキの種子から抽出されます。 種子は最初に細かい粉末に粉砕され、その後、エタノールまたはメタノールを使用して溶媒抽出されます。 抽出物は濃縮され、カラムクロマトグラフィーなどの技術を使用してベータ-エスクシンを単離します 。
工業的生産方法: 工業的設定では、抽出プロセスはセイヨウトチノキの種子を大量に処理できるようにスケールアップされます。 種子は大型の抽出容器で処理され、得られた抽出物は工業規模のクロマトグラフィーシステムを使用して精製されます。 最終製品は、医薬品および化粧品用途に適した高純度のベータ-エスクシンです 。
科学的研究の応用
Beta-Escin has a wide range of scientific research applications, including:
Chemistry: Beta-Escin is used as a model compound in studies of triterpene saponins and their chemical properties.
Biology: In biological research, Beta-Escin is studied for its effects on cell membranes, cholesterol synthesis, and cytoskeletal integrity.
Medicine: Beta-Escin is widely used in the treatment of chronic venous insufficiency, edema, and other vascular conditions.
作用機序
ベータ-エスクシンは、いくつかの分子機構を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Escin Ia plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme HIV-1 protease, where Escin Ia acts as an inhibitor with an IC50 value of 35 μM . Additionally, Escin Ia has been shown to downregulate the expression of lysyl oxidase-like protein, thereby inhibiting the epithelial-mesenchymal transition process . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
Escin Ia exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Escin Ia has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Escin Ia involves several key interactions at the molecular level. Escin Ia binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Escin Ia inhibits HIV-1 protease by binding to its active site, thereby preventing the cleavage of viral polyproteins . Additionally, Escin Ia downregulates the expression of lysyl oxidase-like protein, which plays a role in the epithelial-mesenchymal transition process . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Escin Ia have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Escin Ia maintains its stability under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to Escin Ia may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that Escin Ia can exert lasting effects on cellular processes, including anti-inflammatory and anti-cancer activities .
Dosage Effects in Animal Models
The effects of Escin Ia vary with different dosages in animal models. Studies have shown that low to moderate doses of Escin Ia can exert therapeutic effects without significant toxicity . High doses of Escin Ia may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Escin Ia is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Escin Ia, leading to the formation of metabolites that may retain or alter its pharmacological properties . These metabolic pathways highlight the complexity of Escin Ia’s interactions within the body.
Transport and Distribution
Escin Ia is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s bioavailability and distribution are influenced by its interactions with plasma proteins, such as albumin . Additionally, Escin Ia can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of Escin Ia is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Escin Ia plays a critical role in its activity and function. Escin Ia is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Escin Ia can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . These subcellular interactions are vital for understanding the compound’s mechanism of action and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Escin is primarily extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using techniques such as column chromatography to isolate Beta-Escin .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle large quantities of horse chestnut seeds. The seeds are processed in large extraction vessels, and the resulting extract is purified using industrial-scale chromatography systems. The final product is a highly purified form of Beta-Escin, suitable for pharmaceutical and cosmetic applications .
化学反応の分析
反応の種類: ベータ-エスクシンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応は、多くの場合、特定の用途のために化合物を修飾したり、その化学的性質を研究したりするために使用されます 。
一般的な試薬と条件:
酸化: ベータ-エスクシンは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 置換反応は、多くの場合、ハロゲン化剤または他の求電子剤を使用して、ベータ-エスクシン分子に新しい官能基を導入します.
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ベータ-エスクシンの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は、異なる官能基を持つ化合物の還元形態をもたらす可能性があります 。
4. 科学研究の応用
ベータ-エスクシンは、以下を含む幅広い科学研究の応用を持っています。
化学: ベータ-エスクシンは、トリテルペンサポニンとその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 生物学的研究では、ベータ-エスクシンは、細胞膜、コレステロール合成、細胞骨格の完全性に対する影響について研究されています。
医学: ベータ-エスクシンは、慢性静脈不全症、浮腫、その他の血管疾患の治療に広く使用されています。
産業: 化粧品業界では、ベータ-エスクシンは、抗炎症作用と皮膚を鎮める特性のために、スキンケア製品の配合に使用されています.
類似化合物との比較
ベータ-エスクシンは、多くの場合、以下のような他のトリテルペンサポニンと比較されます。
アルファ-エスクシン: エスクシンのもう1つの異性体であるアルファ-エスクシンは、抗炎症作用と静脈血管収縮作用が似ていますが、溶解度と薬物動態が異なります.
ジンセノサイド: 人参に見られるジンセノサイドは、抗炎症作用や抗がん作用を含むさまざまな薬理作用を持つトリテルペンサポニンです.
ベータ-エスクシンは、その強力な抗浮腫作用と、コレステロール合成と細胞骨格の完全性を調節する能力においてユニークであり、医療および産業の両方の用途において貴重な化合物となっています 。
生物活性
Escin Ia is a saponin derived from the seeds of the horse chestnut (Aesculus hippocastanum), recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of escin Ia.
Anticancer Properties
Escin Ia has shown significant potential in inhibiting the metastasis of triple-negative breast cancer (TNBC). A study demonstrated that escin Ia effectively suppressed epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells, a common TNBC cell line. The compound achieved this by:
- Down-regulating LOXL2 mRNA expression : This enzyme is associated with increased invasiveness in cancer cells.
- Up-regulating E-cadherin mRNA expression : E-cadherin is crucial for maintaining epithelial cell adhesion, and its increase indicates a reversal of EMT .
In experiments, escin Ia treatment resulted in a concentration-dependent decrease in LOXL2 and MMP9 mRNA levels, suggesting its role in reducing cancer cell invasiveness. The effects were observed at concentrations as low as 2.5 μM, with significant results noted at 10 μM .
Concentration (μM) | LOXL2 mRNA Expression | E-cadherin mRNA Expression |
---|---|---|
2.5 | Decreased | Increased |
5 | Decreased | Increased |
10 | Decreased | Increased |
Endothelial Protection
Escin Ia also exhibits protective effects on endothelial cells, particularly in the context of decompression sickness (DCS). Research indicates that escin Ia can ameliorate endothelial dysfunction by:
- Reducing serum levels of inflammatory markers such as E-selectin and ICAM-1.
- Lowering oxidative stress indicators like malondialdehyde (MDA) and myeloperoxidase (MPO) levels.
- Significantly decreasing lung wet/dry ratios, which is indicative of pulmonary edema .
In a controlled study involving rats, escin Ia treatment resulted in a notable reduction in DCS incidence and mortality, highlighting its potential as a therapeutic agent for DCS prevention .
Anti-inflammatory Effects
Escin Ia has demonstrated anti-inflammatory properties by inhibiting vascular permeability and reducing inflammation-related gene expression. Studies have shown that escin Ia can:
- Inhibit the increase of vascular permeability induced by histamine and acetic acid in animal models.
- Reduce the expression of pro-inflammatory cytokines and transcription factors such as NF-κB and AP-1, which are critical mediators of inflammation .
The following table summarizes the effects of escin Ia on various inflammatory markers:
Treatment Condition | Effect on NF-κB | Effect on AP-1 | Vascular Permeability |
---|---|---|---|
Escin Ia (0.02 g/kg) | Inhibited | Inhibited | Reduced |
Control | No change | No change | Increased |
Case Studies and Clinical Relevance
Escin Ia's pharmacokinetics have been explored through various studies. A notable pharmacokinetic study utilized LC-MS-MS methods to analyze escin Ia levels in rat plasma, urine, feces, and bile. This research confirmed the bioavailability and metabolic pathways of escin Ia, establishing a foundation for further clinical applications .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。